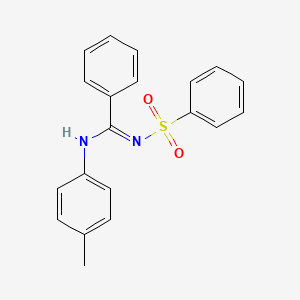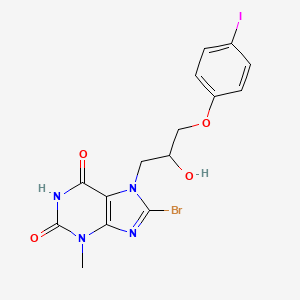
8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Usually, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the type of bonds (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and the presence of any functional groups.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. It includes the type of reactions (substitution, addition, etc.), the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, color, odor, density, molar mass, and specific heat capacity.Applications De Recherche Scientifique
Bromophenol and Purine Derivatives in Algal Research Research on bromophenol derivatives like 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been conducted with organisms such as the red alga Rhodomela confervoides. These studies have led to the isolation of new bromophenol C-N coupled nucleoside base derivatives, contributing significantly to our understanding of marine natural products and their potential applications in medicinal chemistry (Ma et al., 2007).
Synthesis and Biological Properties Research The synthesis and exploration of the biological properties of compounds similar to 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been a focal point in research. For instance, the study of the synthesis and properties of 7-(2-hydroxy-3-m-ethylphenoxypropyl-1-)theophylline derivatives has advanced knowledge in the field of antimicrobial and antiviral agents. This research underscores the potential of purine derivatives in treating infectious diseases (Ivanchenko, 2018).
Research on Cardiovascular Activity Compounds structurally related to 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized and tested for cardiovascular activity. Such research contributes to our understanding of the therapeutic potential of these compounds in cardiovascular medicine (Chłoń-Rzepa et al., 2004).
Molecular Structure and Conformation Studies The investigation into the crystal and molecular structure of purine nucleosides, including those related to 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, plays a crucial role in understanding the conformation and binding properties of these compounds. Such studies are fundamental for drug design and development (Tavale & Sobell, 1970).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Orientations Futures
This involves understanding the potential future applications or research directions for the compound. It includes potential uses, ongoing research, and areas of interest for future study.
Propriétés
IUPAC Name |
8-bromo-7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrIN4O4/c1-20-12-11(13(23)19-15(20)24)21(14(16)18-12)6-9(22)7-25-10-4-2-8(17)3-5-10/h2-5,9,22H,6-7H2,1H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRMKIZRHCWMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrIN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

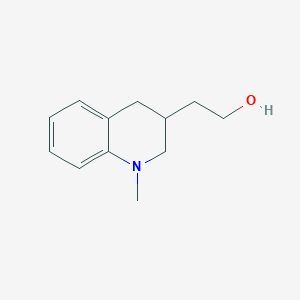
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole](/img/structure/B2864223.png)
![7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2864225.png)
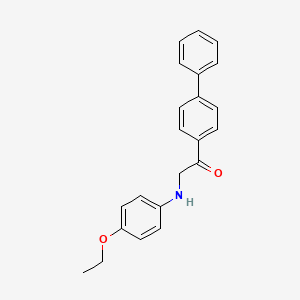
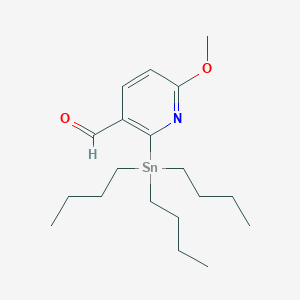
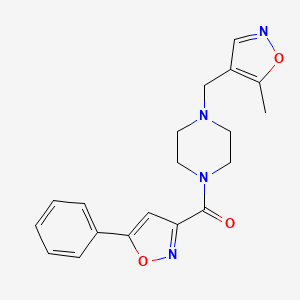
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
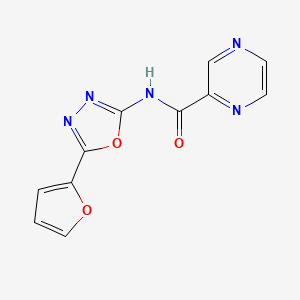
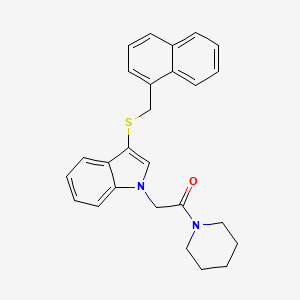
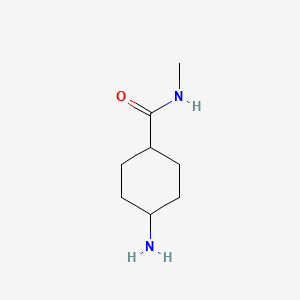
![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)
